Fmoc-lys(fmoc)-opfp

Übersicht

Beschreibung

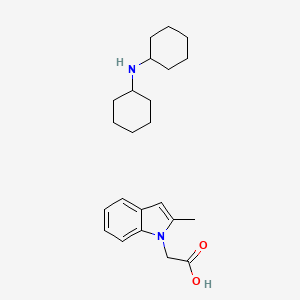

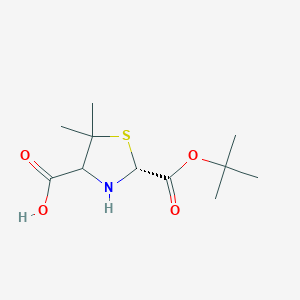

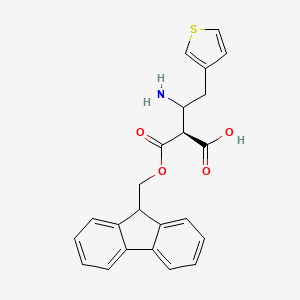

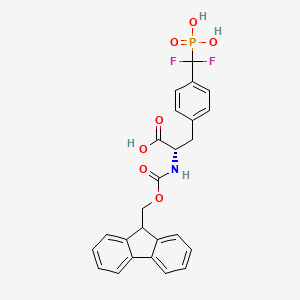

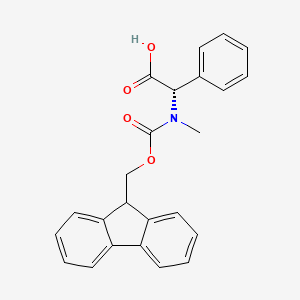

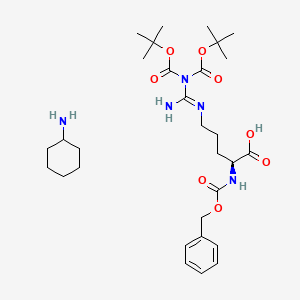

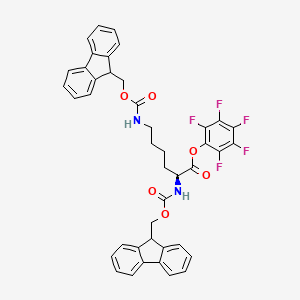

Fmoc-lys(fmoc)-opfp (Fmoc-Lys-OPFP) is a synthetic peptide that has been used in a variety of scientific research applications. It is composed of a phenylalanine (Fmoc) linked to a lysine (Lys) residue, which is then linked to an ortho-phenyl fluorophore (OPFP). Fmoc-Lys-OPFP is a useful tool for studying the structure, dynamics, and interactions of proteins, peptides, and other biological macromolecules.

Wissenschaftliche Forschungsanwendungen

Tissue Engineering

Fmoc-lys(fmoc)-opfp: derivatives are instrumental in forming peptide-based hydrogels that can act as scaffolds for tissue engineering . These hydrogels provide a three-dimensional structure that supports cell adhesion, survival, and proliferation. The mechanical properties and biocompatibility of these hydrogels make them suitable for creating tissue constructs that can integrate with biological tissues.

Drug Delivery Systems

Peptide hydrogels derived from Fmoc-lys(fmoc)-opfp have shown potential as drug delivery systems . Their ability to encapsulate and release therapeutic agents in a controlled manner makes them valuable for targeted drug delivery, reducing side effects and improving the efficacy of treatments.

Diagnostic Tools

The compound’s derivatives are used to create hydrogels that can serve as diagnostic tools, particularly in imaging applications . The hydrogels’ properties can be tuned to respond to specific stimuli, making them useful for delivering contrast agents or markers to specific sites within the body.

Bioprinting

Fmoc-lys(fmoc)-opfp: is used in the synthesis of hydrogels that are suitable for bioprinting applications . These hydrogels can be printed into complex structures and are capable of supporting living cells, which is crucial for the development of bioprinted tissues and organs.

Cell Adhesion Assays

Hydrogels formed from Fmoc-lys(fmoc)-opfp are used in cell adhesion assays to study the interactions between cells and their extracellular matrix . These assays are important for understanding cell behavior and for developing materials that can influence cell adhesion for therapeutic purposes.

Self-Healing Materials

The self-assembling nature of peptides containing Fmoc-lys(fmoc)-opfp allows the creation of self-healing hydrogels . These materials can recover their structure and function after being damaged, which is beneficial for long-term biomedical applications.

Peptide-Based Hydrogels

Fmoc-lys(fmoc)-opfp: derivatives contribute to the formation of peptide-based hydrogels with unique properties such as improved mechanical strength, responsiveness to environmental stimuli, and biocompatibility . These hydrogels have a wide range of applications, from medical devices to environmental sensors.

Conductive Materials

By incorporating conductive elements into hydrogels synthesized with Fmoc-lys(fmoc)-opfp , researchers can create materials that exhibit electrical conductivity . These conductive hydrogels have potential applications in bioelectronics, such as sensors and interfaces for neural or muscular tissue.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVHZCPMVZYQG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692815 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-lys(fmoc)-opfp | |

CAS RN |

132990-14-8 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.